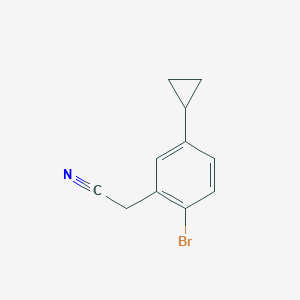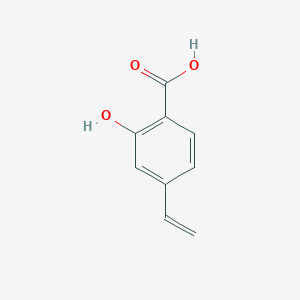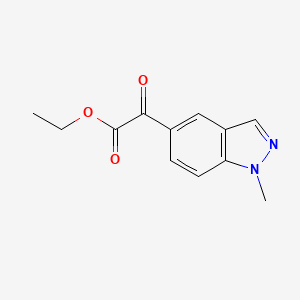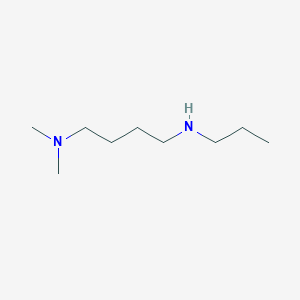
N1,N1-dimethyl-N4-propyl-1,4-Butanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N1,N1-dimethyl-N4-propyl-1,4-Butanediamine is an organic compound with the molecular formula C9H22N2. It is a derivative of 1,4-butanediamine, where the nitrogen atoms are substituted with methyl and propyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-dimethyl-N4-propyl-1,4-Butanediamine typically involves the reaction of 1,4-butanediamine with methylating and propylating agents. One common method is the reaction of 1,4-butanediamine with methyl iodide and propyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atoms.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
化学反応の分析
Types of Reactions: N1,N1-dimethyl-N4-propyl-1,4-Butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the substituent used.
科学的研究の応用
N1,N1-dimethyl-N4-propyl-1,4-Butanediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of N1,N1-dimethyl-N4-propyl-1,4-Butanediamine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. The compound can also interact with receptors in the central nervous system, modulating neurotransmitter release and uptake.
類似化合物との比較
N1,N1-dimethyl-1,4-Butanediamine: Similar structure but lacks the propyl group.
N1,N1-diethyl-1,4-Butanediamine: Similar structure but with ethyl groups instead of methyl and propyl groups.
N1,N1-dimethyl-N4-ethyl-1,4-Butanediamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: N1,N1-dimethyl-N4-propyl-1,4-Butanediamine is unique due to the presence of both methyl and propyl groups on the nitrogen atoms, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its similar compounds.
特性
分子式 |
C9H22N2 |
|---|---|
分子量 |
158.28 g/mol |
IUPAC名 |
N',N'-dimethyl-N-propylbutane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-7-10-8-5-6-9-11(2)3/h10H,4-9H2,1-3H3 |
InChIキー |
JYGCQIUYSZRMHF-UHFFFAOYSA-N |
正規SMILES |
CCCNCCCCN(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)
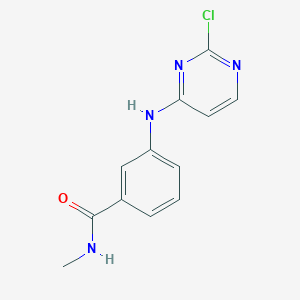
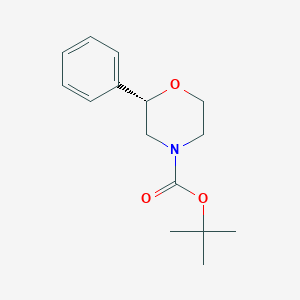
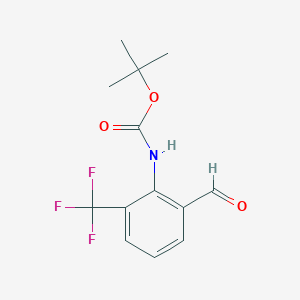
![2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate](/img/structure/B8629112.png)
![6-(4-Carboxybutyl)-imidazo[1,5-a]pyridine](/img/structure/B8629124.png)
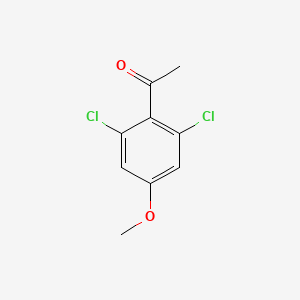
![6-bromo-4H-spiro[chromene-3,1'-cyclopropan]-4-one](/img/structure/B8629130.png)
![4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B8629135.png)
amine](/img/structure/B8629141.png)

